(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated phenyl and nitrophenyl intermediates. These intermediates are then subjected to formylation and amination reactions under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, nitroso compounds, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated phenyl derivatives and nitrophenyl compounds, such as dichloroaniline and steviol glycosides . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness
What sets (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE apart is its combination of chlorinated phenyl and nitrophenyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H16Cl2N4O4 |
---|---|
Molecular Weight |
423.2 g/mol |
IUPAC Name |
3-chloro-N-[(E)-[4-(5-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C18H16Cl2N4O4/c1-10-3-5-13(19)9-15(10)21-17(25)7-11(2)22-23-18(26)12-4-6-16(24(27)28)14(20)8-12/h3-6,8-9H,7H2,1-2H3,(H,21,25)(H,23,26)/b22-11+ |
InChI Key |
RNEFLHIQWWPQSX-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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